4-Methylbenzenesulfonic acid; (2R)-2-Methylpyrrolidine

Catalog No.
S13910266
CAS No.
M.F
C12H19NO3S
M. Wt
257.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylbenzenesulfonic acid; (2R)-2-Methylpyrroli...

Product Name

4-Methylbenzenesulfonic acid; (2R)-2-Methylpyrrolidine

IUPAC Name

4-methylbenzenesulfonic acid;2-methylpyrrolidine

Molecular Formula

C12H19NO3S

Molecular Weight

257.35 g/mol

InChI

InChI=1S/C7H8O3S.C5H11N/c1-6-2-4-7(5-3-6)11(8,9)10;1-5-3-2-4-6-5/h2-5H,1H3,(H,8,9,10);5-6H,2-4H2,1H3

InChI Key

ZXYDRZKLQBDQTN-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN1.CC1=CC=C(C=C1)S(=O)(=O)O

4-Methylbenzenesulfonic acid, also known as p-toluenesulfonic acid, is an aromatic sulfonic acid with the molecular formula C7H8O3SC_7H_8O_3S and a molecular weight of approximately 172.2 g/mol. This compound appears as a white, hygroscopic solid that is highly soluble in water and polar organic solvents. It is commonly utilized in various

, including:

  • Esterification: It serves as a catalyst in Fischer esterification, facilitating the reaction between carboxylic acids and alcohols to form esters.
  • Transesterification: The compound can catalyze the exchange of alkoxy groups in esters, which is crucial in biodiesel production.
  • Nucleophilic Substitution: It can be used to activate alcohols for nucleophilic substitution reactions, enhancing their reactivity .
  • Polymerization Initiation: It acts as an initiator for the polymerization of certain monomers, such as caprolactam .

4-Methylbenzenesulfonic acid exhibits notable biological activities. It has been identified as a prodrug that can inhibit viral replication, specifically against cytomegalovirus. This inhibition occurs through the activation of the compound via phosphorylation, allowing it to interfere with viral DNA synthesis . Additionally, it has been implicated in studies related to cancer research, particularly in "suicide" gene therapy where it aids in converting non-toxic prodrugs into active forms that can kill malignant cells .

The synthesis of 4-Methylbenzenesulfonic acid typically involves several methods:

  • Direct Sulfonation: The most common method involves the sulfonation of toluene using sulfur trioxide or oleum, resulting in the formation of p-toluenesulfonic acid.
  • Substitution Reactions: Other synthetic routes may include substitution reactions involving alkyl halides and sodium sulfonates to yield various derivatives of 4-Methylbenzenesulfonic acid .
  • Catalytic Processes: It can also be produced through catalytic processes involving other sulfonic acids under controlled conditions .

4-Methylbenzenesulfonic acid has a wide range of applications across various industries:

  • Catalyst: It is extensively used as a catalyst in organic synthesis for producing pharmaceuticals, dyes, and agrochemicals.
  • Chemical Manufacturing: The compound plays a role in the production of cleaning agents, polymers, and paints.
  • Pharmaceuticals: It is involved in synthesizing drugs such as doxycycline and other pharmaceutical intermediates .
  • Textile Industry: Used in dyeing processes and improving dye solubility.

Studies on 4-Methylbenzenesulfonic acid interactions reveal its potential effects on various biological systems. For instance, it has been shown to cause cell cycle arrest at the G2/M checkpoint in cancer cells, highlighting its role in cancer therapy research. Furthermore, its interaction with viral systems has been studied to understand its antiviral properties better .

Several compounds share structural similarities with 4-Methylbenzenesulfonic acid. Below are some comparable compounds along with their unique characteristics:

Compound NameMolecular FormulaUnique Characteristics
Benzenesulfonic acidC6H6O3SC_6H_6O_3SGeneral sulfonic acid without methyl substitution.
2-Methylbenzenesulfonic acidC7H8O3SC_7H_8O_3SDifferent position of methyl group affecting reactivity.
3-Methylbenzenesulfonic acidC7H8O3SC_7H_8O_3SSimilar structure but different properties due to position.
p-Nitrobenzenesulfonic acidC6H5NO3SC_6H_5NO_3SContains a nitro group that alters its chemical behavior.

4-Methylbenzenesulfonic acid stands out due to its strong acidity and versatility as a catalyst compared to other sulfonic acids. Its unique properties allow it to be employed effectively across diverse chemical processes while maintaining efficiency and specificity .

Enantioselective Synthesis Routes for Chiral Pyrrolidine-Tosylate Derivatives

Enantioselective synthesis of (2R)-2-methylpyrrolidine-4-methylbenzenesulfonate relies on asymmetric catalysis to control stereochemistry at the pyrrolidine nitrogen and carbon centers. The "clip-cycle" strategy, developed by White et al., employs chiral phosphoric acids (CPAs) such as (R)-TRIP to catalyze intramolecular aza-Michael cyclizations. This two-step process involves:

  • Clip Step: Coupling N-protected bis-homoallylic amines with α,β-unsaturated thioesters (e.g., mesityl thioacrylate) via olefin cross-metathesis (75–85% yield).
  • Cycle Step: CPA-catalyzed (20 mol%) cyclization at 80°C in cyclohexane, achieving 83–98% yield and 98:2 enantiomeric ratio (e.r.).

Table 1: Enantioselective Performance of CPA Catalysts

CatalystSubstrateTemperatureYield (%)e.r.
(R)-TRIP3,3-Disubstituted80°C8398:2
(R)-TiPSY2,2-Dimethyl50°C3476:24
BPPFA-PdN-Boc IminesRT8995:5

Palladium-catalyzed [3+2] cycloadditions offer complementary regioselectivity. Using bis-2-naphthyl phosphoramidite ligands, Trost et al. achieved 55–85% yields with ≥95:5 e.r. in reactions between trimethylenemethane donors and N-tosyl aldimines. The zwitterionic Pd-TMM intermediate facilitates stepwise cyclization, with steric bulk from substituents (e.g., cyclohexyl groups) enhancing enantiocontrol.

Phosphine-catalyzed annulations represent a third approach. Homochiral phosphepine catalysts promote γ-amination of electron-poor allenes, followed by β-umpolung conjugate addition to form pyrrolidines in 55–85% yield with ≥95:5 e.r.. This method tolerates diverse aminocrotonate substrates while maintaining >4:1 diastereomeric ratios.

Acid-Base Neutralization Strategies for Protic Ionic Liquid Formation

Protic ionic liquids (PILs) derived from 4-methylbenzenesulfonic acid and (2R)-2-methylpyrrolidine exploit precise stoichiometric control during acid-base neutralization. The reaction follows:

$$
\text{(2R)-2-Methylpyrrolidine} + \text{4-Methylbenzenesulfonic Acid} \rightarrow \text{[Pyrrolidinium][Tosylate]} + \text{H}_2\text{O}
$$

Key Parameters:

  • Solvent Selection: Aprotic solvents (diethyl ether, ethyl acetate) minimize side reactions during salt precipitation.
  • Molar Ratio: Equimolar acid-base mixing ensures complete proton transfer, verified by pH titration.
  • Purification: Recrystallization from ethanol/water (3:1 v/v) yields >99% pure PILs with melting points <25°C.

Table 2: Solvent Effects on PIL Crystallization

Solvent SystemPurity (%)Yield (%)Melting Point (°C)
Ethyl Acetate98.59223
Dichloromethane97.28819
Tetrahydrofuran95.88522

Industrial-scale production employs continuous flow reactors with in-line FTIR monitoring to maintain stoichiometric precision. Automated crystallization units achieve throughputs of 50–100 kg/day while maintaining enantiopurity >99%.

Solid-Phase Synthesis of Polymeric Ionic Liquid Matrices

Immobilizing 4-methylbenzenesulfonic acid-(2R)-2-methylpyrrolidine complexes on solid supports enhances recyclability in catalytic applications. Two predominant strategies exist:

  • Covalent Grafting:

    • Functionalize polystyrene resins with tosyl chloride groups.
    • React with (2R)-2-methylpyrrolidine at 60°C for 24 h, achieving 80–85% loading efficiency.
    • Applications: Heterogeneous catalysis for asymmetric Michael additions (5 cycles, <5% activity loss).
  • In-Situ Polymerization:

    • Copolymerize pyrrolidinium tosylate with cross-linkers (divinylbenzene) in acetonitrile.
    • Initiate thermally (AIBN, 70°C) to form macroporous networks with 150–200 m²/g surface area.
    • Ionic conductivity: 1.2–2.5 mS/cm at 25°C, suitable for solid-state electrolytes.

Table 3: Properties of Polymeric Ionic Liquid Matrices

Support TypeSurface Area (m²/g)Pore Size (nm)Catalytic Efficiency (%)
Polystyrene-Grafted1204.278
Macroporous Copolymer18512.792
Silica Hybrid2108.985

Hybrid silica-polymer matrices demonstrate superior thermal stability (>300°C) compared to organic polymers, making them ideal for high-temperature reactions.

Role in Enantioselective Michael Addition Reactions

The enantioselective Michael addition reaction represents one of the most important carbon-carbon bond forming processes in asymmetric organocatalysis [6] [7]. The 4-methylbenzenesulfonic acid; (2R)-2-methylpyrrolidine complex functions as a highly effective bifunctional organocatalyst in these transformations [8] [5].

Recent investigations have demonstrated that pyrrolidine-based organocatalysts bearing chiral substituents at the 2-position exhibit remarkable stereoselectivity in Michael addition reactions [5] [9]. The (2R)-2-methylpyrrolidine component provides facial selectivity through its chiral methyl substituent, while the tosylate counterion contributes to substrate activation through hydrogen bonding interactions [8] [10].

Experimental data reveals that this catalytic system achieves exceptional performance parameters in model Michael addition reactions. When employed in the addition of isobutyraldehyde to N-phenylmaleimide, the catalyst demonstrates yields exceeding 97% with enantiomeric excess values reaching 99% [8]. The reaction proceeds efficiently even at remarkably low catalyst loadings of 0.01 mol%, highlighting the exceptional efficiency of this organocatalytic system [8].

Substrate CombinationCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (%)Reaction Time (h)
Isobutyraldehyde + N-phenylmaleimide1.099990.67
Isobutyraldehyde + N-phenylmaleimide0.199996
Isobutyraldehyde + N-phenylmaleimide0.01979912
Cyclohexanecarboxaldehyde + N-phenylmaleimide0.0198.69924

The mechanistic pathway involves initial imine formation between the pyrrolidine nitrogen and the aldehyde substrate, followed by enamine generation [8] [11]. The tosylate component simultaneously activates the electrophilic maleimide through hydrogen bonding interactions with the thiourea functionality present in related catalytic systems [8] [12].

Computational studies using density functional theory calculations have revealed that the transition state geometry favors re-face attack of the enamine nucleophile, leading to preferential formation of the (R)-enantiomer [8]. The calculated relative free energies support the experimental observations of high enantioselectivity, with energy differences between competing transition states exceeding 2.5 kcal/mol [8].

Hydrogen Bonding-Mediated Organocatalysis Mechanisms

The catalytic mechanism of 4-methylbenzenesulfonic acid; (2R)-2-methylpyrrolidine relies fundamentally on hydrogen bonding interactions that enable dual substrate activation [13] [14]. Hydrogen bonding catalysis represents a sophisticated approach to organocatalytic activation, utilizing non-covalent interactions to simultaneously orient and activate both nucleophilic and electrophilic reaction partners [14] [12].

The tosylate anion in this system functions as a hydrogen bond acceptor, while simultaneously providing a platform for organizing the catalytic environment [1] [15]. The sulfonic acid functionality exhibits strong hydrogen bonding capacity, with measured pKa values indicating significant acidity that enables effective substrate coordination [12] [3].

Experimental investigations using spectrophotometric methods have quantified the hydrogen bonding strength of related organocatalysts [12]. The 4-methylbenzenesulfonic acid component demonstrates pKa values in the range of 8.5 to 12.0 units, depending on the specific substitution pattern and reaction conditions [12]. These values correlate directly with catalytic activity, with more acidic catalysts generally providing enhanced reaction rates and improved enantioselectivity [12].

The bifunctional activation mechanism proceeds through simultaneous coordination of both reaction partners [16] [13]. The pyrrolidine component forms a covalent enamine intermediate with aldehyde substrates, while the tosylate functionality engages the electrophilic partner through hydrogen bonding interactions [8] [14]. This dual activation significantly lowers the activation energy for carbon-carbon bond formation while maintaining high levels of stereochemical control [16].

Catalyst ComponentHydrogen Bonding RolepKa RangeBinding Energy (kcal/mol)
4-Methylbenzenesulfonic acidHydrogen bond donor8.5-12.0-3.2 to -5.8
(2R)-2-MethylpyrrolidineNucleophile activation10.8-11.2-2.1 to -3.4
Combined systemBifunctional activation9.2-10.5-5.9 to -8.7

Theoretical studies have identified multiple hydrogen bonding interactions within the transition state structure [15] [17]. C-H···O interactions between the pyrrolidine ring and the tosylate oxygen atoms contribute to transition state stabilization, while N-H···O hydrogen bonds between protonated amine functionalities and acceptor sites provide additional stabilization energy [17] [15].

The hydrogen bonding network exhibits remarkable selectivity for specific substrate orientations [16] [18]. Computational analysis reveals that the preferred transition state geometry involves chelation of the electrophilic partner through multiple hydrogen bonding contacts, creating a rigid framework that enforces high enantioface selectivity [18].

Synergistic Effects with Co-Solvents in Stereocontrol

The stereochemical outcome of reactions catalyzed by 4-methylbenzenesulfonic acid; (2R)-2-methylpyrrolidine demonstrates remarkable sensitivity to solvent environment, with aqueous media providing particularly beneficial effects [8] [19]. Co-solvent systems enable fine-tuning of catalytic performance through modulation of hydrogen bonding networks and substrate solvation patterns [19] [20].

Water emerges as an exceptionally effective co-solvent for this catalytic system [8] [6]. When reactions are conducted in aqueous media, the catalyst loading can be reduced to 0.01 mol% while maintaining excellent yields and enantioselectivities [8]. Computational studies reveal that water molecules participate directly in the catalytic mechanism by forming additional hydrogen bonds with the fluorine atoms of trifluoromethyl-substituted catalyst variants [8].

The solvent effect manifests through multiple mechanisms [8] [20]. Hydrophobic effects concentrate organic substrates in the vicinity of the catalyst, effectively increasing local concentrations and reaction rates [8]. Simultaneously, water molecules stabilize charged transition states through specific hydrogen bonding interactions, lowering activation energies and enhancing selectivity [8].

Solvent SystemYield (%)Enantiomeric Excess (%)Relative RateCatalyst Loading (mol%)
Water99991.00.01
Toluene78990.31.0
Dichloromethane83940.41.0
Tetrahydrofuran98990.81.0
Dimethyl sulfoxide72890.21.0

Biobased solvents represent an emerging area of investigation for sustainable organocatalytic processes [19]. 2-Methyltetrahydrofuran and cyclopentyl methyl ether have been evaluated as environmentally benign alternatives to conventional organic solvents [19]. These solvents maintain good catalytic performance while reducing environmental impact and improving process sustainability [19] [20].

The synergistic effects extend beyond simple solvent polarity considerations [20] [21]. Protic solvents enhance hydrogen bonding networks, while aprotic solvents may favor specific conformations of the catalytic complex [20]. Mixed solvent systems enable optimization of both reaction rate and stereoselectivity through careful balance of competing effects [21].

Solvent-free conditions represent another dimension of co-solvent effects [20]. Under neat reaction conditions, the 4-methylbenzenesulfonic acid; (2R)-2-methylpyrrolidine system maintains high catalytic activity with reduced environmental impact [20]. The absence of solvent enables higher substrate concentrations and may enhance specific non-covalent interactions between catalyst and substrates [20].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

257.10856464 g/mol

Monoisotopic Mass

257.10856464 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-10

Explore Compound Types